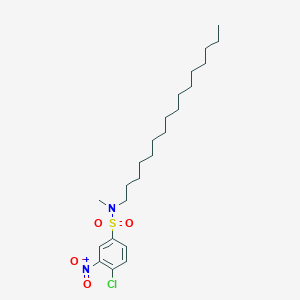

4-chloro-N-hexadecyl-N-methyl-3-nitrobenzenesulfonamide

Vue d'ensemble

Description

4-chloro-N-hexadecyl-N-methyl-3-nitrobenzenesulfonamide is a chemical compound with the molecular formula C23H39ClN2O4S and a molecular weight of 475.08 g/mol . This compound is characterized by the presence of a chloro group, a hexadecyl chain, a methyl group, a nitro group, and a benzenesulfonamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

The synthesis of 4-chloro-N-hexadecyl-N-methyl-3-nitrobenzenesulfonamide typically involves the following steps:

Chlorination: The addition of a chloro group to the benzene ring.

Alkylation: The addition of a hexadecyl chain and a methyl group.

The reaction conditions for these steps often involve the use of strong acids, bases, and organic solvents. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production .

Analyse Des Réactions Chimiques

4-chloro-N-hexadecyl-N-methyl-3-nitrobenzenesulfonamide undergoes various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common reagents used in these reactions include hydrogen gas, catalysts, nucleophiles, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

4-chloro-N-hexadecyl-N-methyl-3-nitrobenzenesulfonamide is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis and as a starting material for the synthesis of other compounds.

Biology: In studies involving cell signaling and molecular interactions.

Medicine: As a potential therapeutic agent due to its unique chemical properties.

Industry: In the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 4-chloro-N-hexadecyl-N-methyl-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the sulfonamide moiety can interact with enzymes and proteins. The hexadecyl chain and methyl group contribute to the compound’s hydrophobicity, affecting its cellular uptake and distribution.

Comparaison Avec Des Composés Similaires

Similar compounds to 4-chloro-N-hexadecyl-N-methyl-3-nitrobenzenesulfonamide include:

- 4-chloro-N,N-didodecyl-3-nitrobenzenesulfonamide

- 4-chloro-N-dodecyl-3-nitrobenzenesulfonamide

- 4-chloro-N-(2-cyanoethyl)-3-nitrobenzenesulfonamide

- N-hexadecyl-N-methyl-4-nitrobenzenesulfonamide

These compounds share similar structural features but differ in the length of the alkyl chain or the presence of additional functional groups. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Activité Biologique

4-chloro-N-hexadecyl-N-methyl-3-nitrobenzenesulfonamide, with the chemical formula C23H39ClN2O4S, is a sulfonamide derivative known for its potential biological activities. This compound has garnered attention in various fields, including pharmacology and toxicology, due to its interactions with biological systems and possible therapeutic applications. This article reviews the biological activity of this compound, supported by relevant data and research findings.

The compound is characterized by:

- Molecular Weight : 442.09 g/mol

- Structure : Contains a chloro group, a hexadecyl chain, a methyl group, and a nitro-substituted benzene sulfonamide moiety.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that sulfonamides exhibit antimicrobial properties. The presence of the nitro group enhances the compound's ability to inhibit bacterial growth. Studies have shown that derivatives similar to this compound demonstrate effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. It has been implicated in modulating inflammatory pathways, particularly through the inhibition of certain receptors involved in pain and inflammation, such as the P2X4 receptor. This receptor plays a crucial role in nociception and inflammatory responses .

The mechanism by which this compound exerts its effects involves:

- Inhibition of Enzymatic Activity : The sulfonamide group can mimic p-aminobenzoic acid (PABA), interfering with folate synthesis in bacteria.

- Receptor Modulation : Interaction with purinergic receptors may alter signaling pathways related to pain perception and inflammation .

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of sulfonamide derivatives for their antibacterial activity. The results indicated that compounds similar to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for therapeutic use in treating bacterial infections .

Study 2: Anti-inflammatory Potential

In an experimental model assessing pain response, researchers found that administration of sulfonamide derivatives reduced mechanical allodynia in mice subjected to nerve injury. This suggests that the compound may have applications in managing neuropathic pain conditions .

Data Table: Comparative Biological Activity

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Reference |

|---|---|---|---|

| This compound | Moderate | High | |

| Sulfanilamide | High | Moderate | |

| Sulfamethoxazole | Very High | Low |

Safety and Toxicity

While exploring the biological activities of this compound, it is crucial to consider safety profiles. Preliminary toxicity assessments indicate that while some derivatives exhibit low toxicity, further studies are necessary to evaluate long-term effects and safety in clinical applications .

Propriétés

IUPAC Name |

4-chloro-N-hexadecyl-N-methyl-3-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H39ClN2O4S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-25(2)31(29,30)21-17-18-22(24)23(20-21)26(27)28/h17-18,20H,3-16,19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCIPWPZWBYTTSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400116 | |

| Record name | 4-chloro-N-hexadecyl-N-methyl-3-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16383-08-7 | |

| Record name | 4-chloro-N-hexadecyl-N-methyl-3-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.